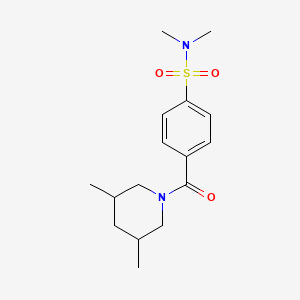

![molecular formula C14H16ClN3O3S B6486164 2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177622-62-6](/img/structure/B6486164.png)

2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule that contains several heterocyclic rings, including a furan ring and a thieno[2,3-c]pyridine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like acylation, oxidation, and electrophilic substitution . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide .Molecular Structure Analysis

The molecular structure of similar compounds often involves a dihedral angle between the furan and pyridine rings . The exact structure would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, such as electrophilic substitution reactions like nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have properties like solubility, polarity, lipophilicity, and hydrogen bonding capacity that make them suitable for use in drug design .Applications De Recherche Scientifique

Photodegradation Studies

Furan carboxamides, which include the compound , have been used as model compounds to study the competition between two modes of indirect photochemistry . These studies help in understanding the photodegradation of several micropollutants in sunlit surface waters .

Fungicide Applications

Furan carboxanilides, a class that includes furan carboxamides, were discovered in the 1970s and used during the following decade in the treatment of fungal diseases of temperate grains and cereals .

Material Design

The exploitation of multiple binding sites of the pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide scaffolds makes it possible for the design of various functional materials . These include sensors, coordination sites, structural and functional models of proteins, derivatives with catalytic and biological activities, and derivatives with antibacterial activities .

Anticancer Agents

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .

Synthesis of Nitrofurantoin Analogues

In the year 2020, a series of thirteen nitrofurantoin analogues containing furan and pyrazole scaffolds were designed and synthesized . These analogues are considered as N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets through a series of molecular interactions. The dihedral angle between the furan and pyridine rings is 73.52 (14)° , which may influence the binding affinity of the compound to its targets. The compound’s mode of action is further characterized by N–H···O intermolecular hydrogen bonding interactions , which generate a chain-shaped 3D network structure .

Pharmacokinetics

The compound’sglobal reactivity and charge transfer property have been studied using density functional theory (DFT) . The molecular electrostatic potential (MEP) of the compound has also been measured , which can provide insights into its pharmacokinetic properties.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of repair mechanisms can complicate the prediction of triplet-induced reactivity . Additionally, intrinsic differences in the reaction mechanism can amplify the importance of secondary degradation pathways .

Propriétés

IUPAC Name |

2-(furan-2-carbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S.ClH/c1-17-5-4-8-10(7-17)21-14(11(8)12(15)18)16-13(19)9-3-2-6-20-9;/h2-3,6H,4-5,7H2,1H3,(H2,15,18)(H,16,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRCYNZJMSHRRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{3-oxo-3H-benzo[f]chromene-2-amido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6486089.png)

![3,4,5-trimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6486097.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B6486108.png)

![2-(3,5-dimethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486110.png)

![2-(2,4-dimethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486113.png)

![3,5-dimethoxy-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6486115.png)

![2-(4-cyanobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486123.png)

![2-(2,5-dichlorothiophene-3-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486146.png)

![3-[2-(cyclohex-1-en-1-yl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6486151.png)

![6-(propan-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486155.png)

![2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6486183.png)

![1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486189.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B6486197.png)